molecular formula C34H29F2N12O8P B580136 bis-Tedizolidyl Phosphate Diester CAS No. 1256966-02-5

bis-Tedizolidyl Phosphate Diester

Cat. No. B580136
M. Wt: 802.653
InChI Key: UGUGELYBSIMIPH-DNQXCXABSA-N
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Description

Bis-Tedizolidyl Phosphate Diester is a chemical compound with the molecular formula C34 H29 F2 N12 O8 P and a molecular weight of 802.64 . It is often used in scientific research due to its unique properties.

Scientific Research Applications

  • Scientific Field: Biochemistry

    • Phosphate diesters play a critical role in nature. They connect the individual nucleotides in DNA and RNA via a sugar-phosphate backbone .
    • The inherent stability of DNA is due in large part to the negative charge on the non-bridging oxygen of the phosphate diester linker, which effectively repels nucleophilic water molecules and shields the electrophilic phosphorus atom from attack .
  • Scientific Field: Material Science

    • Phosphate Diester-Based Flame Retardant Vitrimers have been developed .
    • These vitrimers are integrated with UV curability, recyclability, and flame retardancy .
    • The phosphate diesters serve as reversible covalent bonds, hydrogen bonding ligands, and flame-retardant structures .
  • Scientific Field: Enzymology

    • Phosphodiester bonds in DNA can be degraded by specific enzymatic hydrolysis, where the phosphate electrophile is activated for attack through noncovalent interactions (e.g., with Mg2+) in the active site .
    • Enzymes that hydrolyze the phosphate diester bonds in DNA are called nucleases .
  • Scientific Field: Theoretical Chemistry

    • There are proposed mechanisms of phosphoester hydrolysis catalyzed by dinuclear zinc enzymes and/or model complexes .
    • The nucleophile may be a bridging hydroxide, a terminal hydroxide, or a hydroxide ion generated by the deprotonation of water by a terminal hydroxide .
  • Scientific Field: Organic Chemistry

    • Phosphate diesters are the molecular ‘tape’ that connect the individual nucleotides in DNA and RNA via a sugar-phosphate backbone .
    • The inherent stability of DNA is due in large part to the negative charge on the non-bridging oxygen of the phosphate diester linker, which effectively repels nucleophilic water molecules and shields the electrophilic phosphorus atom from attack .
  • Scientific Field: Inorganic Chemistry

    • There are proposed mechanisms of phosphoester hydrolysis catalyzed by dinuclear zinc enzymes and/or model complexes .
    • The nucleophile may be a bridging hydroxide, a terminal hydroxide, or a hydroxide ion generated by the deprotonation of water by a terminal hydroxide .

properties

CAS RN

1256966-02-5

Product Name

bis-Tedizolidyl Phosphate Diester

Molecular Formula

C34H29F2N12O8P

Molecular Weight

802.653

IUPAC Name

bis[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate

InChI

InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m1/s1

InChI Key

UGUGELYBSIMIPH-DNQXCXABSA-N

SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

synonyms

(5R,​5’R)​-5,​5’-​[Phosphinicobis(oxym​ethylene)​]​bis[3-​[3-​fluoro-​4-​[6-​(2-​methyl-​2H-​tetrazol-​5-​yl)​-​3-​pyridinyl]​phenyl]​-2-​oxazolidinone

Origin of Product

United States

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